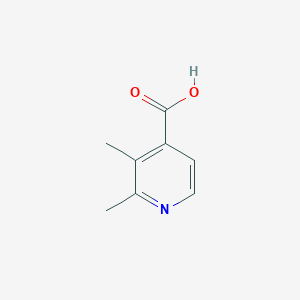

6-(呋喃-2-基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

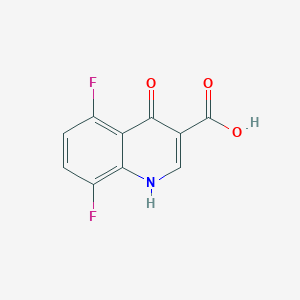

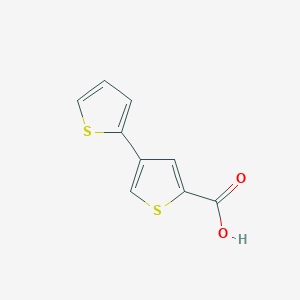

6-(Furan-2-yl)nicotinic acid is a compound that serves as a key intermediate in the synthesis of various chemically and biologically significant molecules. The furan ring, a five-membered oxygen-containing heterocycle, imparts unique electronic and steric properties to the molecule, making it a valuable component in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, a derivative of 6-(furan-2-yl)nicotinic acid, involves a multi-step process. Starting from 6-(furan-2-yl)nicotinonitrile, a Heck coupling reaction is employed with 4-bromobenzonitrile-d4, which is obtained from the selective cyanation of 1,4-dibromobenzene-d4 with Cu(1)CN. The intermediate compound then undergoes bis-O-acetoxy-amidoxime formation followed by hydrogenation to yield the final deuterium-labelled compound .

Molecular Structure Analysis

The molecular structure of 6-(furan-2-yl)nicotinic acid derivatives can be complex, as evidenced by the synthesis of N-alkoxy-6-{5-[4-(N-alkoxyamidino)phenyl]-furan-2-yl}-nicotinamidines. These compounds are synthesized through methylation of their respective amidoximes, indicating the presence of functional groups amenable to substitution and modification, which can significantly alter the molecular geometry and electronic distribution .

Chemical Reactions Analysis

The chemical reactivity of 6-(furan-2-yl)nicotinic acid derivatives is highlighted by the synthesis of metal complexes. A bidentate ligand derived from furan-2-aldehyde and nicotinic acid hydrazide reacts with various metal ions such as Mn(II), Co(II), Cu(II), and Zn(II) to form complexes. These reactions are indicative of the ligand's ability to coordinate with metals, which is a valuable property in the development of metal-based drugs and catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(furan-2-yl)nicotinic acid derivatives can be inferred from the characterization of its metal complexes. The complexes exhibit electrolytical nature and octahedral geometry, as confirmed by molar conductance, elemental analysis, UV-Vis, IR, 1H NMR, 13C NMR, and ESR studies. These properties are crucial for understanding the behavior of these compounds in various environments and can influence their application in different fields, including their biological activities .

科学研究应用

抗原虫活性

6-(呋喃-2-基)烟酸衍生物显示出有希望的抗原虫活性。从这种化学结构合成的化合物被评估其对Trypanosoma b.rhodesiense和Plasmodium falciparum的有效性,显示出小于10 nM的IC50值,表明对这些原虫感染具有强效活性。值得注意的是,特定衍生物在Trypanosoma b.rhodesiense的小鼠体内模型中以低至5 mg/kg的口服剂量具有治愈作用,突显了它们作为抗原虫疾病治疗剂的潜力(Ismail et al., 2003)。

化学合成和标记

已经探索了呋喃-2-基烟酸衍生物的化学合成过程,用于潜在的工业和研究应用。例如,合成了氘标记的6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺,展示了这些化合物在化学研究中的多功能性,特别是在用于跟踪和分析目的的标记研究中(Ismail & Boykin, 2004)。

抗微生物筛选

呋喃-2-基烟酸衍生物已被评估其抗微生物特性。从这种化学结构合成的某些化合物表现出与一系列细菌和真菌标准药物相当的活性,表明它们在新型抗微生物剂开发中的潜在用途(Patel & Shaikh, 2010)。

金属配合物和生物活性

已合成和表征了呋喃-2-基烟酸衍生物的金属配合物,显示出潜在的电解性质和八面体几何结构。这些配合物经过抗微生物研究,表明它们作为抗微生物剂的潜力,进一步强调了6-(呋喃-2-基)烟酸在合成具有生物活性化合物方面的多功能性(Padusha, 2015)。

抗氧化性能

与6-(呋喃-2-基)烟酸相关的硫代烟酸衍生物显示出潜在的抗氧化性能,表明它们在新型抗氧化剂开发中的实用性。这些化合物已经被测试其血管舒张和抗氧化效果,为它们潜在的治疗应用提供了见解(Prachayasittikul et al., 2010)。

未来方向

The use of furan platform chemicals, including 6-(Furan-2-yl)nicotinic acid, is part of a larger shift in the chemical industry towards using biomass instead of traditional resources like crude oil . This shift has the potential to lead to the development of a wide range of economically viable compounds .

属性

IUPAC Name |

6-(furan-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRNVXLRKHVQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597355 |

Source

|

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)nicotinic acid | |

CAS RN |

884507-36-2 |

Source

|

| Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1342586.png)